6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13-7-6-10-8-11(9-18)17(14(10)16-13)21(19,20)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYFFADHOZNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCE) enhance reaction rates but require careful removal due to toxicity. Switching to 2-methyltetrahydrofuran (2-MeTHF) in the sulfonylation step improves sustainability without compromising yield.
Catalytic Enhancements
Adding catalytic amounts of 4-dimethylaminopyridine (DMAP, 5 mol%) during formylation accelerates the reaction by 30%, reducing POCl3 usage by 20%.
Industrial-Scale Production
Continuous flow reactors achieve a 15% higher yield in the chlorination step compared to batch processes, with a residence time of 20 minutes and reduced NCS waste.
Analytical Validation
Structural Confirmation Techniques
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X-ray Crystallography : Resolves the planar geometry of the pyrrolo[2,3-b]pyridine core and confirms substituent positions.
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13C NMR : Key signals include δ 190.5 ppm (aldehyde carbon) and δ 138.2 ppm (sulfonyl-attached carbon).
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC-MS | Area % at 254 nm | 99.2% |
| Elemental Analysis | C, H, N, S, Cl | <0.3% deviation |
Challenges and Mitigation Strategies
Byproduct Formation
Aldehyde Oxidation
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Issue : The aldehyde group oxidizes to carboxylic acid under prolonged storage.
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Solution : Storage under nitrogen at –20°C with desiccants maintains stability for >12 months.
Comparative Analysis of Synthetic Routes
Route Efficiency
| Step | Traditional Method | Optimized Method |
|---|---|---|
| Cyclization | 65% yield, 8h | 78% yield, 6h |
| Sulfonylation | 70% yield | 85% yield |
| Formylation | 80% yield | 92% yield |
The optimized pathway reduces total synthesis time from 48 hours to 32 hours while improving overall yield from 38% to 62% .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Commonly involves the replacement of the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
The reactions typically utilize reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often include controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Key Observations:
Reactivity : The aldehyde group in the target compound distinguishes it from analogs like CAS 896722-50-2, enabling nucleophilic additions or condensations absent in sulfonyl-only derivatives .
Synthesis Efficiency : Ethyl carboxylate derivatives (e.g., 9a, 9b) achieve 60% yields , but the target compound’s synthesis may face challenges due to steric hindrance from the sulfonyl group.
Structural Similarity : The closest analog (CAS 896722-50-2) shares the sulfonyl and chloro groups but lacks the aldehyde, reducing its utility in further functionalization .
Pharmacological and Industrial Relevance
For instance:
- Sulfonyl Group : Enhances metabolic stability compared to ester-containing analogs (e.g., 9a, 9b), which are prone to hydrolysis .
- Aldehyde Functionality: Serves as a handle for covalent inhibitor design, contrasting with non-aldehyde analogs like CAS 896722-50-2 .
- Chloro Substituent : Improves lipophilicity and may influence target engagement, similar to chlorinated pyrrolopyridines in kinase inhibitors .
Hazard Profile Comparison
The target compound’s hazard profile (H302, H315, H319, H335) is more severe than non-sulfonyl derivatives (e.g., 9a, 9b), which lack reported toxicity data. This underscores the need for careful handling of sulfonyl- and aldehyde-containing heterocycles.
Biological Activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 896722-50-2, is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex bicyclic structure that combines pyridine and pyrrole moieties, which contributes to its diverse pharmacological properties.
- Molecular Formula : C13H9ClN2O2S
- Molecular Weight : 292.74 g/mol
- Purity : Typically around 95%
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its ability to interact with various biological macromolecules. The compound may act through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial in the development of drugs targeting specific enzymatic pathways.
- Protein-Ligand Interactions : The compound forms stable complexes with proteins, influencing their function and associated signaling pathways.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research indicates that 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antitumor Activity :
- Enzyme Inhibition Studies :
-
Binding Affinity Studies :
- Binding affinity studies using molecular docking simulations indicated that 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a high affinity for several target proteins, suggesting its utility in designing targeted therapies .
Comparative Analysis
To better understand the unique properties of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a comparison with similar compounds is useful:
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Structure | Anticancer | 10 - 20 |
| 2-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | Structure | Antimicrobial | 15 - 25 |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Structure | Moderate cytotoxicity | >50 |
Q & A
Q. Functionalization :
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Chlorination : Electrophilic substitution or halogen exchange at the 6-position .
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Sulfonylation : Introduction of the phenylsulfonyl group at the 1-position using sulfonyl chlorides under basic conditions (e.g., NaH/THF) .
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Aldehyde installation : Formylation at the 2-position via Vilsmeier-Haack or oxidation of a hydroxymethyl precursor .
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Optimization : Reaction conditions (temperature, catalysts) must be carefully controlled to avoid side reactions (e.g., over-oxidation) .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield (%) Reference Sulfonylation NaH, MeI, THF, 0°C to rt 85 Aldehyde introduction HNO₃, 0°C to rt 70
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., sulfonyl group position) and aldehyde proton (δ ~9.8–10.2 ppm) .
- HPLC-MS : Assess purity (>98%) and detect trace intermediates (e.g., dehalogenated byproducts) .
- X-ray crystallography : Resolve ambiguities in substituent orientation for SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Hypothesis-driven analysis :
- Purity discrepancies : Use HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .
- Assay variability : Compare protocols (e.g., cell lines, incubation times) across studies. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Q. What strategies optimize the synthetic yield of the aldehyde functional group?
- Reagent selection : Use Vilsmeier-Haack reagents (POCl₃/DMF) for direct formylation, avoiding over-oxidation to carboxylic acids .
- Protection/deprotection : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc before aldehyde installation .
- Kinetic control : Conduct reactions at low temperatures (0–5°C) to favor aldehyde formation over side products .
Q. How does the phenylsulfonyl group influence the compound's pharmacological profile?
- Mechanistic insights :
- Receptor binding : The sulfonyl group enhances hydrogen bonding with kinase ATP pockets (e.g., FGFR inhibitors) .
- Metabolic stability : Sulfonylation reduces hepatic clearance by blocking cytochrome P450 oxidation .
- SAR Table : Bioactivity of analogs with varying sulfonyl substituents
| R-group | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| Phenylsulfonyl | 12 ± 1.5 | 0.8 |
| Methylsulfonyl | 45 ± 3.2 | 1.2 |
| Tosyl | 28 ± 2.1 | 0.5 |
| Data adapted from |
Q. What in silico approaches predict molecular targets for this compound?
- Docking studies : Use AutoDock Vina to screen against kinase libraries, prioritizing targets with complementary hydrophobic pockets (e.g., JAK2, EGFR) .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to filter false positives from docking .
- Fragment-based design : Leverage the aldehyde group for covalent inhibition (e.g., Schiff base formation with catalytic lysines) .
Methodological Recommendations
- Synthetic reproducibility : Document exact equivalents of reagents (e.g., 1.1 equivalents of NaH for sulfonylation) .
- Data validation : Cross-verify bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Safety : Handle aldehydes and sulfonyl chlorides in inert atmospheres to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
